2-Fluoro-5-[(1-oxo-1lambda6-thiolan-1-ylidene)amino]benzene-1-sulfonyl chloride
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Overview
Description
2-Fluoro-5-[(1-oxo-1lambda6-thiolan-1-ylidene)amino]benzene-1-sulfonyl chloride is a unique sulfonyl chloride derivative. This compound is known for its applications in organic synthesis, pharmaceutical development, and advanced materials research. Its molecular formula is C10H11ClFNO3S2, and it has a molecular weight of 311.78 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-5-[(1-oxo-1lambda6-thiolan-1-ylidene)amino]benzene-1-sulfonyl chloride typically involves the reaction of 2-fluoro-5-nitrobenzenesulfonyl chloride with thiolane-1,1-dioxide under specific conditions. The reaction is carried out in the presence of a base such as triethylamine, and the product is purified using column chromatography .
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings, with optimizations for yield and purity .
Chemical Reactions Analysis
Types of Reactions
2-Fluoro-5-[(1-oxo-1lambda6-thiolan-1-ylidene)amino]benzene-1-sulfonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions due to the presence of the sulfonyl chloride group.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, particularly involving the thiolane moiety.
Common Reagents and Conditions
Common reagents used in these reactions include bases like triethylamine, oxidizing agents such as hydrogen peroxide, and reducing agents like sodium borohydride. The reactions are typically carried out under controlled temperatures and inert atmospheres to ensure high yields and purity .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution reactions can yield various sulfonamide derivatives, while oxidation reactions can produce sulfone derivatives .
Scientific Research Applications
2-Fluoro-5-[(1-oxo-1lambda6-thiolan-1-ylidene)amino]benzene-1-sulfonyl chloride has several scientific research applications, including:
Organic Synthesis: It is used as a building block in the synthesis of complex organic molecules.
Pharmaceutical Development: The compound is utilized in the development of new drugs and therapeutic agents.
Advanced Materials Research: It is employed in the creation of novel materials with unique properties.
Mechanism of Action
The mechanism of action of 2-Fluoro-5-[(1-oxo-1lambda6-thiolan-1-ylidene)amino]benzene-1-sulfonyl chloride involves its reactivity with nucleophiles due to the presence of the sulfonyl chloride group. This reactivity allows it to form covalent bonds with various molecular targets, leading to the formation of new compounds. The molecular pathways involved depend on the specific application and target molecule .
Comparison with Similar Compounds
Similar Compounds
- 2-Fluoro-5-[(1-oxo-1lambda6-thiolan-1-ylidene)amino]benzoic acid
- 2-Fluoro-5-nitrobenzenesulfonyl chloride
Uniqueness
2-Fluoro-5-[(1-oxo-1lambda6-thiolan-1-ylidene)amino]benzene-1-sulfonyl chloride is unique due to its specific combination of functional groups, which confer distinct reactivity and properties. This makes it particularly valuable in applications requiring precise chemical modifications .
Properties
Molecular Formula |
C10H11ClFNO3S2 |
---|---|
Molecular Weight |
311.8 g/mol |
IUPAC Name |
2-fluoro-5-[(1-oxothiolan-1-ylidene)amino]benzenesulfonyl chloride |
InChI |
InChI=1S/C10H11ClFNO3S2/c11-18(15,16)10-7-8(3-4-9(10)12)13-17(14)5-1-2-6-17/h3-4,7H,1-2,5-6H2 |
InChI Key |
QFRHPMFBTGCULF-UHFFFAOYSA-N |
Canonical SMILES |
C1CCS(=NC2=CC(=C(C=C2)F)S(=O)(=O)Cl)(=O)C1 |
Origin of Product |
United States |
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